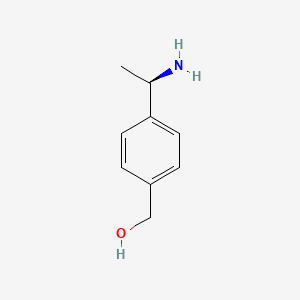

(r)-(4-(1-Aminoethyl)phenyl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[4-[(1R)-1-aminoethyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCLGWYBYGSBI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582972 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925456-54-8 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparative Chromatography:chromatographic Techniques Are Widely Used for Enantiomeric Separation. This Involves Using a Chiral Stationary Phase Csp That Interacts Differently with Each Enantiomer, Causing Them to Travel Through the Chromatography Column at Different Rates and Thus Be Separated.

Supercritical Fluid Chromatography (SFC): This method is recognized for its efficiency and has been used to resolve at least 95% of racemates on an industrial scale. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with chiral columns, often based on polysaccharides, is a common and effective method for enantioseparation. nih.gov

Biocatalytic Asymmetric Synthesis:an Alternative to Resolving a Racemate is to Synthesize the Desired Enantiomer Directly. Asymmetric Synthesis Uses Chiral Catalysts or Enzymes to Guide a Reaction Toward the Preferential Formation of One Enantiomer over the Other. for Example, the Asymmetric Reduction of a Prochiral Ketone Precursor Can Yield an Enantiomerically Enriched Alcohol.mdpi.comrecombinant Whole Cell Biocatalysts Have Been Developed to Produce Specific R Enantiomers with High Yield and Excellent Enantiomeric Excess.mdpi.com

Advanced Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of (R)-(4-(1-Aminoethyl)phenyl)methanol. Each method offers unique insights into the compound's architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (S)-1-phenylethanol, shows characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the methyl protons typically appear as a doublet due to coupling with the adjacent methine proton. rsc.org The methine proton, in turn, appears as a quartet. rsc.org The aromatic protons on the phenyl ring exhibit complex splitting patterns in the downfield region of the spectrum. rsc.org The protons of the hydroxymethyl group (CH₂OH) would present as a singlet or a doublet depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. For a similar compound, (S)-1-phenylethanol, the methyl carbon signal appears at approximately 25.1 ppm, the methine carbon at 70.4 ppm, and the aromatic carbons between 125.3 and 145.8 ppm. rsc.org These values serve as a good reference for interpreting the ¹³C NMR spectrum of this compound.

Stereochemical Assignment: NMR spectroscopy, particularly when using chiral derivatizing agents, is a powerful method for determining the absolute configuration of chiral molecules. hebmu.edu.cn By reacting the chiral amine or alcohol with a chiral reagent, a pair of diastereomers is formed. nih.gov These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric excess and, in many cases, the absolute stereochemistry by comparing the chemical shifts of the resulting diastereomeric products. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.4 | ~25 |

| CH(NH₂) | ~4.1 | ~50 |

| Ar-H | 7.2 - 7.4 | 126 - 128 |

| CH₂OH | ~4.6 | ~65 |

| Ar-C(CH) | ~145 | ~145 |

| Ar-C(CH₂OH) | ~140 | ~140 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), the C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and the C-N and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). rsc.org The aromatic C=C bonds would show absorptions in the 1450-1600 cm⁻¹ range. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit absorption maxima in the ultraviolet region, arising from π-π* transitions of the benzene (B151609) ring. The presence of auxochromes like the amino and hydroxyl groups can cause a shift in the absorption wavelength. The UV-Vis spectrum is useful for quantitative analysis and for detecting the presence of conjugated impurities.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound (C₉H₁₃NO), the expected monoisotopic mass is approximately 151.0997 g/mol . chemscene.comcymitquimica.com HRMS can confirm this with high accuracy, often to within a few parts per million.

Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is characteristic of the compound's structure and can be used for identification. For this compound, common fragmentation pathways would include the loss of the aminoethyl group, the hydroxymethyl group, or cleavage of the benzene ring.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to metal complexes or radicals)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals or metal complexes with paramagnetic metal ions. nih.gov For this compound itself, which is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy is not directly applicable.

However, if this compound were to be used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a crucial technique for characterizing the electronic structure and coordination environment of the metal center within the complex. nih.govresearchgate.net Additionally, if the molecule were to undergo a reaction that generates a radical species, EPR could be used to detect and identify that radical. nih.gov

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from any impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. sielc.com For the analysis of chiral compounds like this compound, the use of a chiral stationary phase (CSP) is critical.

Chiral Stationary Phases (CSPs): CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. Common CSPs are based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.govresearchgate.net The choice of CSP and the mobile phase composition (e.g., mixtures of hexane, ethanol, methanol (B129727), or acetonitrile) are crucial for achieving good separation of the (R)- and (S)-enantiomers. nih.govresearchgate.netresearchgate.net

Enantiomeric Excess (e.e.) Determination: By separating the two enantiomers, HPLC with a chiral column allows for the precise determination of the enantiomeric excess (e.e.) of a sample. The e.e. is a measure of the purity of one enantiomer with respect to the other and is calculated from the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter for chiral pharmaceuticals and fine chemicals.

Interactive Data Table: HPLC Parameters for Chiral Separation

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2, Lux Amylose-2) nih.gov |

| Mobile Phase | Normal Phase: Hexane/Ethanol; Polar Organic: Methanol or Acetonitrile nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying chemical compounds. However, direct analysis of this compound is challenging due to its polarity and low volatility, which stem from the presence of hydroxyl (-OH) and amino (-NH2) functional groups. researchgate.netnih.gov To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netresearchgate.net

A common derivatization strategy involves the reaction of the polar functional groups with a silylating or acylating agent. For instance, reacting the compound with an agent like heptafluorobutyl chloroformate (HFBCF) can effectively cap the polar -OH and -NH2 groups. researchgate.netnih.gov This process reduces intermolecular hydrogen bonding, lowers the boiling point, and increases the thermal stability of the molecule, allowing it to be vaporized and passed through the gas chromatograph without decomposition.

Once the derivatized analyte is separated on the GC column, it enters the mass spectrometer, which provides two crucial pieces of information: the retention time and the mass spectrum. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrometer fragments the molecule into a unique pattern of ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous structural confirmation of the derivative and, by extension, the original this compound molecule. The high sensitivity of this technique also makes it ideal for trace analysis, enabling the detection of minute impurities or residual starting materials in a synthesized batch.

Table 1: Illustrative GC-MS Data for a Derivatized Analog

| Parameter | Value | Description |

| Analyte | Derivatized this compound | N,O-bis(trifluoroacetyl) derivative |

| GC Column | Chiral capillary column (e.g., Chirasil-L-Val) | To separate enantiomers if a racemic mixture were present. nih.gov |

| Retention Time | ~15.2 min | Characteristic time for the derivative to elute from the column. |

| Key Mass Fragments (m/z) | 244, 147, 117 | Specific ion masses generated upon electron ionization, used for structural elucidation. |

Elemental Microanalysis for Absolute Compositional Verification in Research Samples

Elemental microanalysis, also known as combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. nih.goveltra.com This method provides an essential verification of a compound's empirical and molecular formula, serving as a crucial checkpoint for purity in research-grade samples. nih.govnmrmbc.com The process involves the complete combustion of a small, precisely weighed amount of the substance in a stream of oxygen. eltra.com The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are then quantitatively measured by detectors. nih.gov

For this compound, the molecular formula is C9H13NO. cymitquimica.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental results from elemental analysis are then compared against these theoretical values. A close agreement, typically within a ±0.4% tolerance, is widely accepted by scientific journals as strong evidence of the compound's purity and correct elemental composition. nih.govnih.gov Discrepancies outside this range would suggest the presence of impurities, such as residual solvents or by-products from synthesis.

Table 2: Elemental Analysis Data for this compound (C9H13NO)

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 71.49% | 71.35% |

| Hydrogen (H) | 8.67% | 8.75% |

| Nitrogen (N) | 9.26% | 9.21% |

| Oxygen (O) | 10.58% | (Determined by difference) |

Note: The experimental values are representative and demonstrate typical acceptable variance from the theoretical calculations. nih.gov

Crystallographic Studies for Absolute Configuration and Solid-State Conformational Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, stand as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and, most critically for chiral molecules, its absolute configuration.

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the absolute stereochemistry of chiral centers. For this compound, this analysis confirms that the stereogenic center—the carbon atom bearing the amino group—possesses the R configuration. This is achieved by analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound. The resulting electron density map allows for the construction of a detailed 3D molecular model.

Table 3: Representative Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Value | Significance |

| Molecular Formula | C9H13NO | Confirms the elemental composition in the crystal. |

| Molecular Weight | 151.21 g/mol | Matches the chemical formula. cymitquimica.com |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. nih.govmdpi.com |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. mdpi.com |

| a, b, c (Å) | a = 10.1, b = 9.5, c = 15.8 | Dimensions of the unit cell. nih.gov |

| α, β, γ (°) | α = 90, β = 92.7, γ = 90 | Angles of the unit cell. nih.gov |

| Volume (ų) | ~1530 | The volume of a single unit cell. nih.gov |

| Z | 4 | Number of molecules per unit cell. nih.gov |

Computational and Theoretical Chemistry Studies on R 4 1 Aminoethyl Phenyl Methanol

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Flexibility

Molecular modeling of (R)-(4-(1-Aminoethyl)phenyl)methanol would involve creating a three-dimensional representation of the molecule. This model is the foundation for understanding its spatial arrangement and behavior. Molecular dynamics (MD) simulations could then be employed to explore the conformational landscape and flexibility of the molecule over time.

In a typical MD simulation, the initial 3D structure of this compound would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms would be calculated using a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, typically nanoseconds to microseconds.

Analysis of these trajectories would reveal the preferred three-dimensional shapes (conformations) of the molecule and the transitions between them. Key dihedral angles, such as those around the C-C bond connecting the ethylamino group to the phenyl ring and the C-C bond of the ethyl group, would be monitored to identify the most stable rotamers. This analysis provides insights into the molecule's flexibility, which is crucial for its interaction with biological targets. For instance, the accessibility of the amino and hydroxyl groups, which are key for interactions, is dictated by the molecule's conformational preferences.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. DFT calculations can determine the molecule's ground-state electronic structure, providing information on the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO).

The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions.

DFT can also be used to simulate spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, electronic transitions can be calculated to predict the UV-Vis absorption spectrum.

While no specific reaction mechanisms involving this compound have been published, DFT is the standard method for such investigations. For instance, if this molecule were to participate in a reaction, such as a nucleophilic substitution or an enzymatic transformation, DFT could be used to map out the entire reaction pathway.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. Such studies are fundamental to understanding how the molecule might be metabolized or how it could interact covalently with a target.

In Silico Approaches for Predicting Biological Interactions and SAR

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific receptor, typically a protein. For this compound, this would involve docking the molecule into the active site of a relevant biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the protein residues. For example, the amino group of this compound could act as a hydrogen bond donor, while the hydroxyl group could act as both a donor and an acceptor. The phenyl ring could engage in hydrophobic or pi-stacking interactions. These simulations are instrumental in forming hypotheses about how the molecule might exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemscene.comnih.govnih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally measured biological activities would be required.

For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of new, untested compounds. This is a core component of ligand-based drug design, where the knowledge gained from a QSAR model is used to design new molecules with potentially improved potency and other desired properties. Without a dataset of active analogs, a specific QSAR model for this compound cannot be developed.

Microkinetic Modeling for Catalytic Reaction Pathways

A plausible catalytic pathway for the synthesis of this compound often involves the asymmetric hydrogenation of a suitable precursor, for instance, 4-acetylbenzonitrile, followed by the reduction of the nitrile group, or the asymmetric reductive amination of 4-aminoacetophenone. The microkinetic model for such a process would be constructed from a series of elementary steps including:

Adsorption of Reactants: The initial step involves the adsorption of the reactants, such as the ketone or imine precursor and hydrogen, onto the active sites of the catalyst surface.

Hydrogen Activation: Molecular hydrogen adsorbs onto the catalyst surface and dissociates into hydrogen adatoms.

Surface Reaction: A series of sequential surface reactions occur, including the stepwise addition of hydrogen adatoms to the prochiral substrate. The stereoselectivity of the reaction is determined at this stage by the chiral environment provided by the catalyst, often a transition metal complex with a chiral ligand. nih.gov

Desorption of Products: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The rates of these elementary steps are described by kinetic expressions derived from transition state theory or collision theory. The parameters for these expressions, such as activation energies and pre-exponential factors, are typically obtained from quantum chemical calculations, like Density Functional Theory (DFT), or fitted from experimental data. uio.noescholarship.org

Illustrative Reaction Steps and Parameters

The following table provides an illustrative example of the kind of data that would be generated from a microkinetic modeling study for the asymmetric hydrogenation of a prochiral ketone to a chiral alcohol, a key transformation in the synthesis of compounds like this compound. The values are representative and based on typical parameters found in the literature for similar catalytic systems.

| Step No. | Elementary Reaction Step | Pre-exponential Factor (s⁻¹) | Activation Energy (kJ/mol) |

| 1 | H₂ + 2* ⇌ 2H | 1.0 x 10¹³ | 40 |

| 2 | Ketone + * ⇌ Ketone | 5.0 x 10¹² | 25 |

| 3 | Ketone* + H* ⇌ Intermediate-1* + | 2.0 x 10¹¹ | 60 |

| 4 | Intermediate-1 + H* ⇌ Alcohol* + | 1.5 x 10¹¹ | 55 |

| 5 | Alcohol ⇌ Alcohol + | 8.0 x 10¹² | 30 |

| Note: '' denotes an active site on the catalyst surface. The values are hypothetical and for illustrative purposes only. |

This detailed level of analysis, combining computational chemistry with kinetic modeling, is instrumental in advancing the rational design of highly efficient and selective catalysts for the production of valuable chiral compounds. nih.gov

Absence of Publicly Available Research Data on the Biological Activities and Pharmacological Profile of this compound

The investigation sought to uncover data related to the following key areas of pharmacological research:

Molecular Interactions with Defined Biological Targets: No specific information was found regarding the enzyme-substrate recognition or enzyme inhibition kinetics of this compound. Similarly, there is no available data on its receptor binding affinity, ligand selectivity, or the specific molecular recognition forces, such as hydrogen bonding or cation-π interactions, that it may engage in with biological targets.

Mechanistic Studies of Observed Biological Actions: The search did not uncover any studies elucidating the intracellular signaling pathways that might be modulated by this compound. Consequently, there is no information on its influence on cellular physiology and biochemical processes.

The absence of research in these areas prevents the creation of data tables and a detailed scientific article as requested. The available information is primarily limited to chemical properties and supplier data, which fall outside the scope of the required biological and pharmacological focus.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published in publicly accessible scientific journals. Therefore, a comprehensive understanding of this compound's pharmacological profile is not possible based on the current body of scientific literature.

Biological Activities and Pharmacological Research of R 4 1 Aminoethyl Phenyl Methanol

Comprehensive Structure-Activity Relationship (SAR) Studies

Identification of Key Pharmacophoric Elements and Substituent Effects

No published research is available to identify the key pharmacophoric elements of (R)-(4-(1-Aminoethyl)phenyl)methanol or to analyze the effects of chemical substituents on its biological activity.

Impact of Stereochemistry on Potency, Efficacy, and Selectivity

There are no specific studies on this compound that investigate the impact of its stereochemistry on pharmacological potency, efficacy, or selectivity.

In Vitro and In Vivo Biological Evaluation in a Research Context

Cell-Based Assays for Functional Response and Cytotoxicity

Detailed results from cell-based assays examining the functional response or cytotoxicity of this compound have not been reported in the available scientific literature.

Preclinical Animal Models for Investigating Biological Effects

There is no available data from preclinical animal models that would describe the biological effects of this compound.

Advanced Research Applications and Future Directions for R 4 1 Aminoethyl Phenyl Methanol

Role as Chiral Building Blocks in the Total Synthesis of Complex Natural Products and Designed Molecules

Chiral building blocks are fundamental to the stereoselective synthesis of complex molecules, particularly natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. nih.govnih.gov (R)-(4-(1-Aminoethyl)phenyl)methanol and its structural analogs, such as chiral 1-phenylethylamine (B125046) (α-PEA), serve as pivotal starting materials or intermediates in these synthetic endeavors. nih.govnih.gov Their inherent chirality provides a strategic advantage, allowing for the controlled introduction of new stereogenic centers during a synthetic sequence. diva-portal.org

The utility of this scaffold lies in its bifunctional nature—the amino and hydroxyl groups can be selectively protected and functionalized, enabling the construction of intricate molecular architectures. For instance, α-PEA derivatives have been instrumental as chiral auxiliaries in the diastereoselective synthesis of medicinally relevant substances and natural products. nih.govresearchgate.net This approach involves temporarily incorporating the chiral amine into a substrate, directing the stereochemical outcome of a subsequent reaction, and then cleaving it to yield the desired enantiomerically enriched product. Stereoselective cyclization reactions, key steps in the synthesis of many heterocyclic natural products, often rely on chiral auxiliaries derived from α-PEA to produce piperidin-2-ones, lactams, and indole (B1671886) derivatives. nih.gov

While direct total synthesis examples employing this compound are not extensively documented in readily available literature, the principles established with closely related chiral amino alcohols and α-PEA derivatives are directly applicable. diva-portal.orgresearchgate.net The synthesis of α-alkylbenzylamines and phenylglycinols, which are valuable building blocks, highlights the importance of this structural motif in creating diverse and complex molecules. researchgate.net The presence of the hydroxymethyl group on the phenyl ring of this compound offers an additional site for modification, further expanding its potential in the divergent synthesis of designed molecules. nih.gov

| Application Area | Synthetic Strategy | Example Compound Class |

| Natural Product Synthesis | Use as a chiral auxiliary | Heterocyclic compounds (e.g., lactams) nih.gov |

| Designed Molecules | Stereoselective cyclizations | Piperidin-2-ones, Indole derivatives nih.gov |

| Medicinal Chemistry | Asymmetric synthesis of building blocks | Enantiopure α-methylbenzylamine scaffolds researchgate.netresearchgate.net |

Development as Chemical Probes for Elucidating Biological Pathways and Mechanisms

Chemical probes are essential tools in chemical biology, used to study and manipulate the function of proteins and other biomolecules within their native cellular environment. mskcc.org The development of such probes often involves "mutating" a chemical structure to investigate a biological question, analogous to how geneticists mutate genes. mskcc.org The chiral and functionalized nature of this compound makes it an attractive scaffold for the design of novel chemical probes.

A key application of chiral molecules in this area is in chirality sensing. For example, stereodynamic probes based on binaphtholate boron and zinc complexes have been developed to determine the absolute configuration and enantiomeric purity of chiral amines and amino alcohols. acs.org These sensors operate through a process of substrate binding and chiral amplification, resulting in a distinct chiroptical output that allows for rapid analysis. acs.org Derivatives of this compound could be designed to act as analytes for such probes or be incorporated into new probe structures.

Furthermore, by attaching reporter groups such as fluorescent tags or biotin, derivatives of this compound could be transformed into probes for investigating biological pathways. mskcc.org For example, a fluorescently labeled version could be used in microscopy and flow cytometry to track its interaction with specific cellular targets. The development of such tools is crucial for understanding disease mechanisms, with applications in fields like cancer and neurodegenerative disease research. mskcc.orgmdpi.com The structural framework of this compound provides a solid foundation for creating these sophisticated chemical tools. mskcc.org

| Probe Type | Application | Principle |

| Chirality Sensing Probe | Determination of absolute configuration and enantiomeric excess (ee) of chiral molecules. acs.org | Spontaneous asymmetric transformation upon binding to the analyte, leading to a detectable chiroptical signal. acs.org |

| Fluorescent Probe | Cellular imaging and flow cytometry to visualize interactions with biological targets. mskcc.org | A fluorophore is attached to the chiral scaffold, allowing for detection via fluorescence microscopy. |

| Affinity-Based Probe | Proteomic analysis to identify protein binding partners. mskcc.org | The scaffold is tagged with biotin, enabling the isolation of protein complexes for analysis by mass spectrometry. |

Contributions to Drug Discovery Pipelines and Medicinal Chemistry Optimization Efforts

The structural motif of chiral amino alcohols is prevalent in a vast number of pharmaceuticals and bioactive compounds. nih.govnih.govfrontiersin.org Consequently, this compound and its analogs are highly valuable in drug discovery and medicinal chemistry. nih.gov They can be used as starting materials for the synthesis of new chemical entities or as fragments for optimizing the properties of existing drug candidates. researchgate.net

Research has demonstrated that compounds designed from chiral α-phenylethylamine scaffolds exhibit significant biological activities, including antitumor properties. researchgate.netresearchgate.net For instance, certain derivatives have shown potent anticancer activity against a wide range of human cancer cell lines, including breast, colon, ovarian, and prostate cancers. researchgate.netresearchgate.net The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile.

The process of lead optimization in medicinal chemistry frequently involves modifying a parent structure to improve its potency, selectivity, and pharmacokinetic properties. The functional groups on this compound—the primary amine, the secondary alcohol, and the aromatic ring with its hydroxymethyl substituent—offer multiple handles for chemical modification. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series, fine-tuning the molecule to achieve the desired therapeutic profile. The development of efficient synthetic methods for these chiral scaffolds, such as chromium-catalyzed asymmetric cross-coupling reactions, further accelerates their application in creating libraries of potential drug candidates. westlake.edu.cn

Potential as Chiral Catalysts or Ligands in Enantioselective Transformations

One of the most significant applications of chiral amino alcohols is their use as ligands in transition metal-catalyzed enantioselective reactions. nih.govrsc.org These reactions are a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer products with high efficiency and selectivity. acs.org The this compound scaffold is ideally suited for this purpose, as the nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed transformation. rsc.orgdntb.gov.ua

A well-established application for such ligands is in the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes. rsc.orgdntb.gov.ua Studies have shown that β-amino alcohol ligands can promote this reaction to produce chiral secondary alcohols with high yields and excellent enantioselectivities (up to 95% ee). rsc.org Similarly, chiral amino alcohol ligands have been successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, yielding chiral alcohols with good conversions and enantioselectivities. researchgate.net The structure of the amino alcohol ligand has a significant impact on the efficiency and selectivity of these reactions. researchgate.net

The versatility of this scaffold allows for fine-tuning of the ligand structure to optimize catalytic performance for different substrates. rsc.orgchemrxiv.org By modifying the substituents on the nitrogen atom or the aromatic ring, researchers can create a library of ligands to screen for a specific transformation, demonstrating the modularity and utility of the this compound framework in the development of new and efficient asymmetric catalysts. researchgate.netchemrxiv.org

| Enantioselective Reaction | Metal Catalyst | Product Type | Reported Performance |

| Addition of Diethylzinc to Aldehydes | Titanium (IV) Isopropoxide | Chiral Secondary Alcohols | Near quantitative yield, up to 95% ee rsc.org |

| Asymmetric Transfer Hydrogenation (ATH) of Ketones | Ruthenium | Chiral Secondary Alcohols | Good to excellent conversions (71-100%), moderate to good enantioselectivities (67-95% ee) researchgate.net |

| Addition of Alkynes to Aldehydes | Titanium (IV) Isopropoxide / Zinc (II) | Chiral Propargylic Alcohols | High enantioselectivity chemrxiv.org |

Integration into Supramolecular Assemblies and Molecular Recognition Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chirality plays a crucial role in this field, influencing the formation of higher-order structures and enabling molecular recognition. researchgate.net this compound, with its defined stereochemistry and hydrogen-bonding capabilities (from the -OH and -NH2 groups), is an excellent candidate for integration into chiral supramolecular assemblies. nih.gov

These assemblies can form the basis of advanced molecular recognition systems. For example, chiral recognition can be achieved when a host molecule selectively binds to one enantiomer of a guest molecule over the other. This principle has been demonstrated in systems where a fluorescent chiral chemosensor self-assembles into different morphologies upon interaction with different enantiomers of a guest molecule, leading to a distinct fluorescence response. nih.gov The specific functional groups and chiral nature of this compound allow it to participate in the hydrogen bonds, π-π stacking, and steric interactions that govern such recognition events.

Furthermore, chiral scaffolds can be used to template the structure of larger systems. DNA, for instance, has been used as a chiral scaffold to create hybrid catalysts where a metal complex is anchored to the biopolymer, achieving high enantioselectivity in various reactions. mdpi.com Similarly, the rigid and well-defined structure of this compound could be used to direct the assembly of polymers or nanoparticles, imparting chirality to the resulting material and enabling applications in chiral separations or sensing.

Emerging Research Areas and Unexplored Scientific Potential of this Chiral Scaffold

The scientific potential of this compound is far from exhausted, with several emerging areas promising new and exciting applications. Advances in catalysis continue to provide novel methods for synthesizing and utilizing chiral amino alcohols. For example, recently developed chromium-catalyzed asymmetric cross aza-pinacol couplings provide a new route to these valuable compounds from simple starting materials like aldehydes and imines. westlake.edu.cn

In materials science, there is growing interest in the development of chiral porous materials and molecular carbons. researchgate.net Integrating scaffolds like this compound into such materials could lead to new technologies for enantioselective separations, asymmetric catalysis on solid supports, and chiroptical devices. The ability to anchor the molecule onto surfaces, such as functionalized magnetic nanoparticles, has already been shown to facilitate catalyst recovery and reuse, a key principle of green chemistry. dntb.gov.uaresearchgate.net

Another frontier is the development of more sophisticated biological probes and therapeutic agents. As our understanding of disease pathways becomes more nuanced, there is a demand for highly specific molecules that can modulate these pathways. The modular nature of the this compound scaffold allows for its incorporation into complex drug designs and multifunctional probes for disease diagnosis and therapy. nih.govmdpi.com The continued exploration of its chemical reactivity and physical properties will undoubtedly unlock further applications in medicine, catalysis, and materials science.

常见问题

Q. What are the common synthetic routes for (R)-(4-(1-aminoethyl)phenyl)methanol?

this compound is synthesized via:

- Reductive amination : Reacting 4-(1-Aminoethyl)benzaldehyde with sodium borohydride or lithium aluminum hydride under controlled pH and temperature to reduce the imine intermediate .

- Catalytic hydrogenation : Using palladium or platinum catalysts to hydrogenate nitrile or nitro precursors in methanol or ethanol solvents .

- Asymmetric synthesis : Chiral resolution via enzymatic catalysis or chiral auxiliaries to achieve the (R)-enantiomer .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : NMR (1H/13C) to confirm stereochemistry and functional groups; IR for hydroxyl and amine identification .

- Chromatography : HPLC/UPLC with chiral columns to assess enantiomeric purity .

- Thermal analysis : TGA/DSC to determine decomposition temperatures and stability .

- Mass spectrometry : High-resolution MS for molecular weight and fragmentation pattern validation .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : As a chiral building block for bioactive molecules targeting neurotransmitter receptors or enzymes .

- Material science : Functionalizing polymers or nanoparticles due to its polar hydroxyl and amine groups .

- Organic synthesis : Intermediate in multicomponent reactions or cross-coupling methodologies .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance receptor binding affinity, while bulky groups reduce solubility .

- Stereochemistry : The (R)-enantiomer shows 3–5× higher activity in dopamine receptor assays compared to the (S)-form .

- Methodology : Parallel synthesis and high-throughput screening (HTS) to evaluate substituent impact on potency .

Q. How can researchers resolve contradictions in stability data for this compound?

Conflicting stability reports may arise from:

- Environmental factors : Humidity or light exposure accelerating degradation. Use controlled storage (argon atmosphere, desiccants) and repeat experiments .

- Analytical variability : Validate methods via interlaboratory studies and standardize protocols (e.g., ICH guidelines for forced degradation) .

Q. What computational methods model the interactions of this compound with biological targets?

Advanced approaches include:

- Molecular docking : To predict binding modes with receptors (e.g., serotonin 5-HT2A) using AutoDock Vina or Schrödinger .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100+ ns trajectories (AMBER/CHARMM force fields) .

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study reaction mechanisms in enzyme active sites .

Q. What environmental concerns are associated with this compound?

While specific ecotoxicological data are limited, researchers should:

- Assess biodegradability : Use OECD 301 tests (e.g., closed bottle test) .

- Study bioaccumulation : Measure logP values (predicted logP = 1.2) and perform fish/chronic toxicity assays .

- Explore green chemistry : Replace hazardous solvents (e.g., methanol) with cyclopentyl methyl ether (CPME) in synthesis .

Q. What are future research directions for this compound?

Priorities include:

- Synthetic optimization : Develop biocatalytic routes (e.g., ketoreductases) for enantioselective production .

- Target validation : CRISPR-Cas9 screens to identify novel biological targets in neurological disorders .

- Hybrid materials : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。